3-[1-[(5-methyl-1H-imidazol-4-yl)methyl]piperidin-2-yl]pyridine
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Overview
Description
3-[1-[(5-methyl-1H-imidazol-4-yl)methyl]piperidin-2-yl]pyridine is a complex organic compound that features a unique structure combining an imidazole ring, a piperidine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-[(5-methyl-1H-imidazol-4-yl)methyl]piperidin-2-yl]pyridine typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole ring, followed by the formation of the piperidine ring, and finally the attachment of the pyridine ring. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and the desired scale of production. Optimization of reaction conditions, including temperature, pressure, and the use of catalysts, is crucial to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
3-[1-[(5-methyl-1H-imidazol-4-yl)methyl]piperidin-2-yl]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, play a critical role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products .
Scientific Research Applications
3-[1-[(5-methyl-1H-imidazol-4-yl)methyl]piperidin-2-yl]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 3-[1-[(5-methyl-1H-imidazol-4-yl)methyl]piperidin-2-yl]pyridine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The piperidine and pyridine rings contribute to the compound’s overall stability and binding affinity. These interactions can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent with a similar imidazole structure.
Etonitazene: An analgesic with a related piperidine structure.
Omeprazole: An antiulcer drug containing an imidazole ring
Uniqueness
What sets 3-[1-[(5-methyl-1H-imidazol-4-yl)methyl]piperidin-2-yl]pyridine apart is its unique combination of three different rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-[1-[(5-methyl-1H-imidazol-4-yl)methyl]piperidin-2-yl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4/c1-12-14(18-11-17-12)10-19-8-3-2-6-15(19)13-5-4-7-16-9-13/h4-5,7,9,11,15H,2-3,6,8,10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXVIHXBLKDMOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CN2CCCCC2C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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